molecular formula C11H13N5O2 B13125986 6-(4-Aminoanilino)-4-ethoxy-1,3,5-triazin-2(1H)-one CAS No. 62808-06-4

6-(4-Aminoanilino)-4-ethoxy-1,3,5-triazin-2(1H)-one

Cat. No.: B13125986
CAS No.: 62808-06-4
M. Wt: 247.25 g/mol
InChI Key: ARLMXPFNKMXPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Aminophenyl)amino)-6-ethoxy-1,3,5-triazin-2(1H)-one is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to the triazine ring. The ethoxy group at the 6-position of the triazine ring adds to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Aminophenyl)amino)-6-ethoxy-1,3,5-triazin-2(1H)-one typically involves the reaction of 4-aminophenylamine with ethoxytriazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((4-Aminophenyl)amino)-6-ethoxy-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in the formation of various substituted triazine derivatives.

Scientific Research Applications

4-((4-Aminophenyl)amino)-6-ethoxy-1,3,5-triazin-2(1H)-one has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-((4-Aminophenyl)amino)-6-ethoxy-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the triazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)benzothiazole: Another compound with an amino group attached to a phenyl ring, but with a benzothiazole ring instead of a triazine ring.

    4-Aminophenylmercuric acetate: Contains an amino group attached to a phenyl ring, but with a mercuric acetate moiety.

Uniqueness

4-((4-Aminophenyl)amino)-6-ethoxy-1,3,5-triazin-2(1H)-one is unique due to the presence of both an ethoxy group and a triazine ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

62808-06-4

Molecular Formula

C11H13N5O2

Molecular Weight

247.25 g/mol

IUPAC Name

6-(4-aminoanilino)-4-ethoxy-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C11H13N5O2/c1-2-18-11-15-9(14-10(17)16-11)13-8-5-3-7(12)4-6-8/h3-6H,2,12H2,1H3,(H2,13,14,15,16,17)

InChI Key

ARLMXPFNKMXPLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=O)NC(=N1)NC2=CC=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.